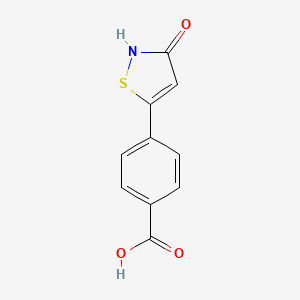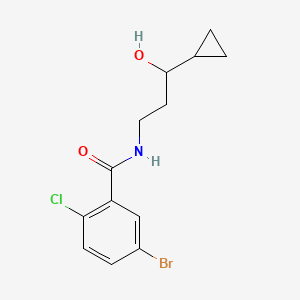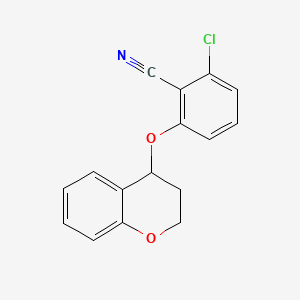
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile is a chemical compound with the molecular formula C16H12ClNO2 and a molecular weight of 285.72498 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Applications De Recherche Scientifique
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile are currently unknown. This compound belongs to the 2H/4H-chromene class of heterocyclic compounds, which are known for their versatile biological profiles . .
Mode of Action
Compounds in the 2h/4h-chromene class are known to exhibit activities through multiple mechanisms .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. 2h/4h-chromenes are known to affect numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Result of Action
2h/4h-chromenes are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Méthodes De Préparation
The synthesis of 2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with 3,4-dihydro-2H-chromen-4-ol under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. The resulting product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Comparaison Avec Des Composés Similaires
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile can be compared with other similar compounds, such as:
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a nitrile group.
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzaldehyde: This compound has an aldehyde group instead of a nitrile group.
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzamide: This compound contains an amide group instead of a nitrile group
These similar compounds share some chemical properties and reactivity patterns but differ in their specific functional groups, which can lead to variations in their biological activities and applications.
Propriétés
IUPAC Name |
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-5-3-7-15(12(13)10-18)20-16-8-9-19-14-6-2-1-4-11(14)16/h1-7,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTODVVBSSVNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1OC3=C(C(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
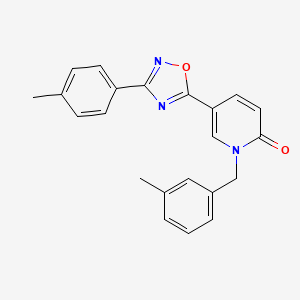
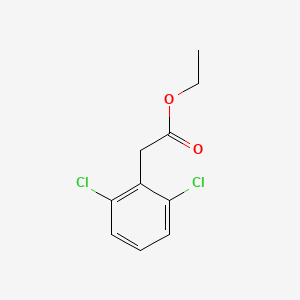
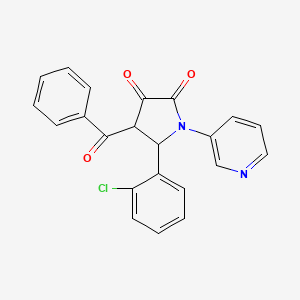
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2472089.png)
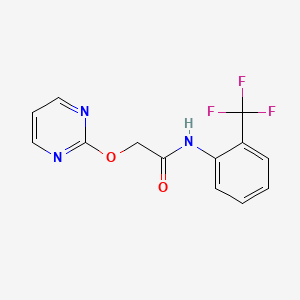
![N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472091.png)
![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)
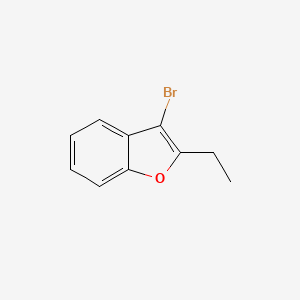
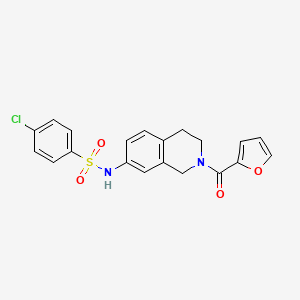
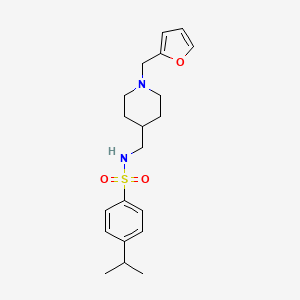
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2472101.png)
![4-(3,4-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2472102.png)
